methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a carboxylate ester group at the third position of the indole ring and a 4-ethylphenyl substituent at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would be 4-ethylbenzaldehyde and methyl 3-oxobutanoate. The reaction proceeds as follows:
Formation of Phenylhydrazone: 4-ethylbenzaldehyde reacts with phenylhydrazine to form the corresponding phenylhydrazone.
Cyclization: The phenylhydrazone undergoes cyclization under acidic conditions to form the indole ring.
Esterification: The resulting indole is then esterified with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the positions adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: The major product is typically the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-phenyl-1H-indole-3-carboxylate
- Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate
- Methyl 2-(4-chlorophenyl)-1H-indole-3-carboxylate
Uniqueness
Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar indole derivatives.
Properties
Molecular Formula |
C18H17NO2 |
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Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-3-12-8-10-13(11-9-12)17-16(18(20)21-2)14-6-4-5-7-15(14)19-17/h4-11,19H,3H2,1-2H3 |
InChI Key |
MIQKOWVSKGBFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC |
Origin of Product |
United States |
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